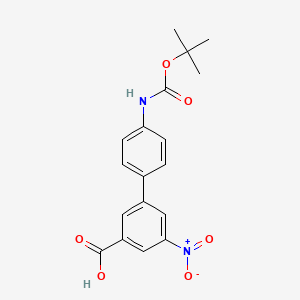
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-5-NBA) is an organic compound which has a wide range of applications in the field of organic chemistry. It is a white solid which is soluble in organic solvents and is used in the synthesis of various organic compounds. 3-BOC-5-NBA has been used in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% acts as a protecting group, which prevents the reaction of the amine group with the carboxylic acid group. This is due to the presence of the BOC-group, which is resistant to hydrolysis and other reactions. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it can be used to protect the amine group from reacting with the carboxylic acid group. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds. The main limitation of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is that it can be difficult to remove the BOC-group from the product.
Zukünftige Richtungen
Future research on 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% should focus on developing methods to more easily remove the BOC-group from the product. Additionally, research should focus on developing new synthetic methods which utilize 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in order to synthesize new organic compounds. Research should also focus on developing new applications for 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as in the synthesis of peptides, peptidomimetics, and nucleosides. Finally, research should focus on understanding the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Synthesemethoden
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with an amine in an acidic environment. This reaction produces a nitro-amino-benzoic acid which is then reacted with the BOC-group in the presence of a base. This reaction produces 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Wissenschaftliche Forschungsanwendungen
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used in various scientific research applications due to its unique chemical structure and properties. It has been used in the synthesis of various organic compounds such as peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of various biologically active compounds such as antibiotics and anti-cancer agents.
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVPJATCNLOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


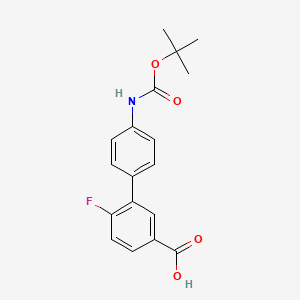

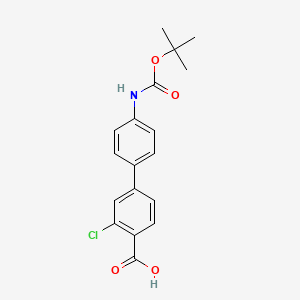
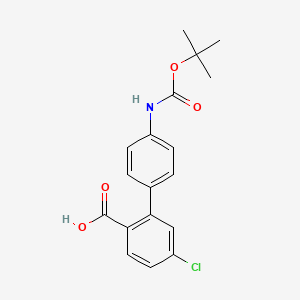
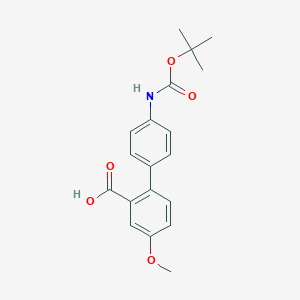
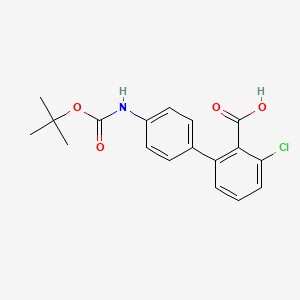


![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
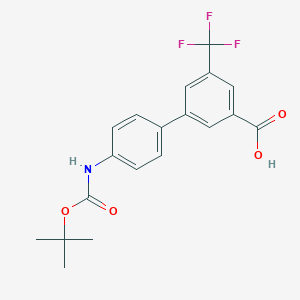
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)
![3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412748.png)